3-Isobutylmorpholine
Description
3-Isobutylmorpholine is a morpholine derivative with the molecular formula C₈H₁₇NO (molecular weight: 143.23 g/mol). It exists as enantiomers:
The compound features an isobutyl group (-CH₂CH(CH₂)₂) at the 3-position of the morpholine ring, conferring moderate lipophilicity. It is primarily used in research settings for drug discovery and biochemical studies, with strict handling protocols (e.g., storage at RT, avoidance of repeated freeze-thaw cycles) .
Properties
IUPAC Name |
3-(2-methylpropyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)5-8-6-10-4-3-9-8/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIRYZSIQPENMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959238-46-1 | |
| Record name | 3-(2-methylpropyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutylmorpholine typically involves the reaction of morpholine with isobutyl halides under basic conditions. One common method involves the use of sodium hydride as a base and tetrahydrofuran as a solvent. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of morpholine attacks the isobutyl halide, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Isobutylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
3-Isobutylmorpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 3-Isobutylmorpholine involves its interaction with various molecular targets. The nitrogen atom in the morpholine ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions. These interactions can affect enzymatic activities and cellular processes, making it a compound of interest in biochemical studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Size
4-Isobutylmorpholine (CAS 10315-98-7)
- Key Difference : Isobutyl group at the 4-position instead of the 3-position.
- Impact : Positional isomerism alters steric and electronic profiles. The 4-isomer may exhibit distinct receptor-binding kinetics due to reduced steric hindrance near the morpholine nitrogen .
(3S)-3-Isopropylmorpholine (CAS 218595-15-4)
- Key Difference : Isopropyl group (-CH(CH₃)₂) instead of isobutyl.
- Impact: Smaller substituent reduces lipophilicity (logP: ~1.2 vs.
Functional Group Modifications
3-(3-Bromophenyl)morpholine (CAS 1260665-00-6)
- Key Difference : Aromatic bromophenyl group replaces aliphatic isobutyl.
- Higher molecular weight (MW: 242.13 g/mol) may limit bioavailability .
3-(Methoxymethyl)morpholine Hydrochloride
Complex Derivatives
4-(3-Isocyanatobenzyl)morpholine (CAS 166740-66-5)
- Key Difference : Isocyanatobenzyl group introduces reactivity for polymer or bioconjugate synthesis.
- Impact : Useful in materials science but less relevant to pharmaceutical applications due to toxicity concerns .
3-(Morpholinomethyl)indole (CAS 5379-88-4)
- Key Difference : Indole-morpholine hybrid structure .
- Impact : The indole moiety enables interactions with serotonin receptors, suggesting neurological applications distinct from this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
